![molecular formula C20H21N3O4S B2935245 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide CAS No. 895449-52-2](/img/structure/B2935245.png)
N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains a 2,5-dimethylphenyl group, an oxadiazole ring, and a tosylpropanamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving hydrazine with simple or substituted acetophenone obtained in an alkaline medium .Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazole derivatives have demonstrated substantial antimicrobial activities against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi such as Candida albicans. Furthermore, these compounds have shown potent anti-proliferative activities against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer cell lines. These findings suggest the potential of 1,3,4-oxadiazole derivatives in the development of new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).
Anticancer Activity
The anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues has been explored, with some compounds displaying significant inhibitory effects on a variety of cancer cell lines. The study highlighted the potential of these compounds as leads for the development of new anticancer agents (Ahsan et al., 2014).
Heterocyclic Rearrangement and Synthesis
Research has also focused on the synthesis and structural analysis of 1,3,4-oxadiazole derivatives. For instance, heterocyclic rearrangement techniques have been employed to transform 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles, with structures confirmed by single-crystal X-ray analysis. These methodologies contribute to the broader chemistry field by expanding the toolkit for synthesizing novel heterocyclic compounds (Potkin et al., 2012).
Inhibition of Enzyme Activity
Some studies have focused on the enzyme inhibitory properties of 1,3,4-oxadiazole derivatives, particularly targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are relevant in the context of treating diseases like Alzheimer's, suggesting that oxadiazole derivatives could be potential candidates for drug development in neurodegenerative diseases (Pflégr et al., 2022).
Material Science Applications
Beyond biomedical applications, 1,3,4-oxadiazole derivatives have also found utility in material science, such as in the creation of poly(1,3,4-oxadiazole-imide)s containing dimethylsilane groups. These polymers exhibit high thermal stability and solubility in various organic solvents, making them suitable for coating applications and possibly for use in electronic devices (Hamciuc et al., 2005).
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-13-5-8-16(9-6-13)28(25,26)11-10-18(24)21-20-23-22-19(27-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVSEQXCGTLNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.